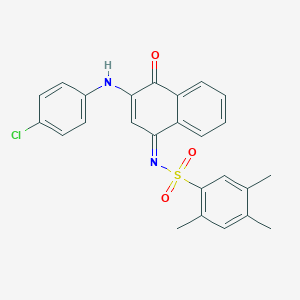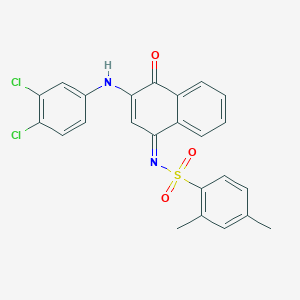![molecular formula C32H25NO5S B285020 4-{Benzoyl[(4-ethylphenyl)sulfonyl]amino}-1-naphthyl benzoate](/img/structure/B285020.png)
4-{Benzoyl[(4-ethylphenyl)sulfonyl]amino}-1-naphthyl benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{Benzoyl[(4-ethylphenyl)sulfonyl]amino}-1-naphthyl benzoate, commonly known as BSN, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in research. BSN is a member of the class of naphthalenes that is used as a fluorescent probe for studying protein-ligand interactions. In We will also discuss future directions for research on BSN.
作用机制
BSN is a fluorescent probe that binds to the hydrophobic pockets of proteins. Upon binding, BSN undergoes a conformational change that results in an increase in fluorescence intensity. The fluorescence intensity of BSN is dependent on the polarity of its environment, which makes it a useful tool for studying protein-ligand interactions.
Biochemical and Physiological Effects:
BSN has no known biochemical or physiological effects on living organisms. It is a synthetic compound that is used exclusively for research purposes.
实验室实验的优点和局限性
One of the main advantages of BSN is its high sensitivity and selectivity for hydrophobic pockets of proteins. BSN is also relatively easy to use and has a low cost compared to other fluorescent probes. However, BSN has some limitations in lab experiments. It has a relatively low quantum yield, which can limit its application in some experiments. BSN is also sensitive to the polarity of its environment, which can affect its fluorescence intensity.
未来方向
There are several future directions for research on BSN. One area of interest is the development of new synthetic methods for BSN that can increase its yield and purity. Another area of interest is the development of new fluorescent probes that can overcome the limitations of BSN, such as low quantum yield and sensitivity to the polarity of its environment. Finally, BSN can be used as a tool to study protein aggregation and amyloid formation, which are implicated in a variety of diseases such as Alzheimer's and Parkinson's disease.
合成方法
BSN can be synthesized by a multistep process involving the reaction of 4-aminonaphthalene-1-sulfonic acid with sulfonyl chloride, followed by the reaction with 4-ethylbenzoyl chloride. The final product is obtained by the reaction of the intermediate with benzoic anhydride. The overall yield of this synthesis method is approximately 25%.
科学研究应用
BSN has been widely used as a fluorescent probe to study protein-ligand interactions. It has been used to determine the binding affinity of various ligands to proteins such as bovine serum albumin, human serum albumin, and lysozyme. BSN has also been used to study the conformational changes of proteins upon ligand binding. In addition, BSN has been used as a tool to study protein aggregation and amyloid formation.
属性
分子式 |
C32H25NO5S |
|---|---|
分子量 |
535.6 g/mol |
IUPAC 名称 |
[4-[benzoyl-(4-ethylphenyl)sulfonylamino]naphthalen-1-yl] benzoate |
InChI |
InChI=1S/C32H25NO5S/c1-2-23-17-19-26(20-18-23)39(36,37)33(31(34)24-11-5-3-6-12-24)29-21-22-30(28-16-10-9-15-27(28)29)38-32(35)25-13-7-4-8-14-25/h3-22H,2H2,1H3 |
InChI 键 |
MITUPFSPLAMFJV-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N(C2=CC=C(C3=CC=CC=C32)OC(=O)C4=CC=CC=C4)C(=O)C5=CC=CC=C5 |
规范 SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N(C2=CC=C(C3=CC=CC=C32)OC(=O)C4=CC=CC=C4)C(=O)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{4-hydroxy-3-[(4-methylphenyl)thio]-1-naphthyl}benzenesulfonamide](/img/structure/B284939.png)

![4-bromo-N-(4-methylbenzoyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B284943.png)
![N-[(4-chlorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide](/img/structure/B284944.png)
![1,3-bis[(2,4,5-trichlorophenyl)sulfonyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B284949.png)
![1,3-bis[(2,4,5-trimethylphenyl)sulfonyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B284950.png)
![1,3-bis[(4-ethoxyphenyl)sulfonyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B284951.png)

![N~6~,N~8~-bis(2,3-dimethylphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6,8-disulfonamide](/img/structure/B284958.png)
![N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl-N-[(2,4,5-trimethylphenyl)sulfonyl]benzamide](/img/structure/B284960.png)
![N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-4-methoxybenzenesulfonamide](/img/structure/B284962.png)
![Methyl 5-[acetyl(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B284969.png)

